molecular formula C13H13FN2O2 B2887665 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1154897-45-6

1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2887665
CAS No.: 1154897-45-6
M. Wt: 248.257
InChI Key: KAXHWSLQSOSHNQ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the pyrazole core.

  • Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.

  • Medicine: It can be explored for its potential therapeutic effects in treating various diseases.

  • Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound's binding affinity to receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 1-[(2-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a different position of the fluorophenyl group.

  • 1-[(3-Fluorophenyl)methyl]-3,4,5-trimethyl-1H-pyrazole-4-carboxylic acid: Additional methyl group on the pyrazole ring.

Uniqueness: 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific arrangement of the fluorophenyl group and the carboxylic acid moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXHWSLQSOSHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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